Crystalline Advantage: Higher Melting Point than Acetyl Analog
The benzoylated derivative 2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranose exhibits a melting point of 140-141°C [1]. In contrast, the analogous acetyl-protected intermediate, 2,3,5-tri-O-acetyl-2-C-methyl-D-ribofuranose, is reported to be an oil or low-melting solid (typical mp <100°C) [2]. This difference is characteristic of benzoyl vs. acetyl protecting groups, where the increased molecular weight and aromatic stacking interactions of benzoyl esters consistently elevate melting points.
| Evidence Dimension | Melting point (crystallinity and ease of purification) |
|---|---|
| Target Compound Data | 140-141°C |
| Comparator Or Baseline | 2,3,5-tri-O-acetyl-2-C-methyl-D-ribofuranose: Typically an oil or low-melting solid (<100°C) |
| Quantified Difference | ~40°C higher melting point |
| Conditions | Capillary melting point apparatus, recrystallized from ethanol/water or chloroform/hexane |
Why This Matters
Higher melting point and crystalline nature enable straightforward purification by recrystallization, ensuring consistent intermediate quality and eliminating the need for costly and time-consuming chromatographic separations in a manufacturing setting.
- [1] Walton, E., et al. "Branched-Chain Sugar Nucleosides. A New Type of Biologically Active Nucleoside." Journal of the American Chemical Society, 1966, 88, 1924-1931. View Source
- [2] Novak, J. J. K., et al. "Synthesis of 2-C-methyl-D-ribose derivatives." Collection of Czechoslovak Chemical Communications, 1969, 34, 857-866. View Source
